4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Description

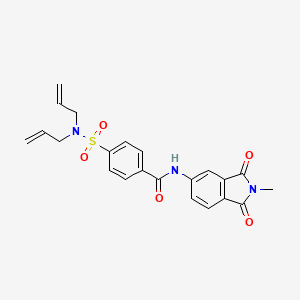

4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a 2-methyl-1,3-dioxoisoindolin-5-yl moiety at the amide nitrogen.

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c1-4-12-25(13-5-2)31(29,30)17-9-6-15(7-10-17)20(26)23-16-8-11-18-19(14-16)22(28)24(3)21(18)27/h4-11,14H,1-2,12-13H2,3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQSLROBJEGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can be represented as follows:

- Molecular Formula: C₁₈H₁₈N₂O₃S

- Molecular Weight: 342.41 g/mol

Structural Features

The compound features:

- A diallylsulfamoyl group which may influence its interaction with biological targets.

- An isoindolinone moiety that is often associated with various pharmacological activities.

Research indicates that compounds similar to this compound may exhibit several biological activities:

- Antitumor Activity: Studies suggest that isoindolinone derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis and cell cycle arrest.

- Anti-inflammatory Effects: The sulfamoyl group may contribute to anti-inflammatory properties by modulating cytokine production.

- Antimicrobial Properties: Compounds with similar structures have shown efficacy against a range of bacteria and fungi.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Studies

| Study Reference | Activity Observed | Mechanism |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Detailed Findings

- Antitumor Activity:

- Anti-inflammatory Response:

- Antimicrobial Efficacy:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with a family of sulfonamide- and dioxoisoindolin-containing benzamides. Key analogues include those reported in Journal of Engineering and Applied Sciences (2019):

Key Observations :

Sulfamoyl Group :

- The target compound’s diallylsulfamoyl group introduces aliphatic chains, likely enhancing lipophilicity compared to CF2–CF4, which bear aromatic heterocycles (isoxazole, thiazole). This may improve membrane permeability but reduce aqueous solubility .

- CF2–CF4 utilize electron-deficient heterocycles (e.g., isoxazole, thiazole), which could enhance hydrogen-bonding interactions with biological targets compared to the aliphatic diallyl group.

Dioxoisoindolin Moiety :

- The 2-methyl-1,3-dioxoisoindolin-5-yl group in the target compound differs from the unsubstituted 1,3-dioxoisoindoline-2-yl in CF2–CF3. The methyl substituent may sterically hinder interactions or stabilize the isoindolin ring conformation.

The absence of methyl substitution on their isoindolin rings may allow greater conformational flexibility . The target compound’s aliphatic diallyl group could reduce metabolic stability compared to CF2–CF4’s heterocycles, which are often resistant to oxidative degradation.

Crystallographic and Computational Analysis

While structural data for the target compound are unavailable, tools like SHELX and WinGX (–3) are widely used for small-molecule crystallography. Computational modeling could predict the impact of substituents on molecular conformation and electronic properties. For example:

- The diallylsulfamoyl group may adopt a twisted conformation due to steric hindrance, whereas CF2–CF4’s planar heterocycles could facilitate π-π stacking.

- Software like ORTEP () could visualize anisotropic displacement parameters, critical for understanding molecular packing in the solid state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.